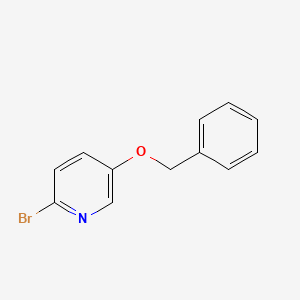

5-(Benzyloxy)-2-bromopyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c13-12-7-6-11(8-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKCMCYRLJVVNTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CN=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70582429 | |

| Record name | 5-(Benzyloxy)-2-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70582429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630120-99-9 | |

| Record name | 5-(Benzyloxy)-2-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70582429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 5-(Benzyloxy)-2-bromopyridine

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of molecular building blocks is paramount to the success of a synthetic campaign. 5-(Benzyloxy)-2-bromopyridine is a bifunctional heterocyclic intermediate that offers a unique combination of a protected hydroxyl group and a synthetically versatile halide. This guide provides an in-depth analysis of its chemical properties, reactivity, and strategic applications, grounded in established principles of organic chemistry to empower researchers in their synthetic endeavors.

Core Molecular Profile and Physicochemical Properties

This compound, identified by CAS Number 630120-99-9 , is a substituted pyridine derivative. It is crucial to distinguish this molecule from its more commonly cited isomer, 2-(Benzyloxy)-5-bromopyridine (CAS 83664-33-9). The reversed positioning of the functional groups profoundly impacts the electronic nature and reactivity of the pyridine ring, particularly concerning the C-Br bond. In the target molecule, the bromine atom is located at the electron-deficient C2 position, making it highly susceptible to palladium-catalyzed cross-coupling reactions. The benzyloxy group at C5 serves as a robust protecting group for the corresponding phenol, which can be unmasked in later synthetic steps.

The key physicochemical properties are summarized below. It is important to note that while basic identifiers are well-documented, detailed experimental spectral data for this specific isomer is not widely available in surveyed literature.

| Property | Value | Source(s) |

| CAS Number | 630120-99-9 | [1][2] |

| Molecular Formula | C₁₂H₁₀BrNO | [1] |

| Molecular Weight | 264.12 g/mol | [1] |

| IUPAC Name | 2-Bromo-5-(phenylmethoxy)pyridine | N/A |

| Synonyms | 2-Bromo-5-benzyloxypyridine | [1] |

| Appearance | Data not available in surveyed literature | N/A |

| Melting Point | Data not available in surveyed literature | N/A |

| ¹H NMR Data | Data not available in surveyed literature | N/A |

| ¹³C NMR Data | Data not available in surveyed literature | N/A |

Synthesis of the Core Scaffold

The most logical and established method for preparing this compound is through the benzylation of its corresponding hydroxyl precursor, 2-bromo-5-hydroxypyridine. This transformation is a classic example of a Williamson ether synthesis.

Causality in Experimental Design:

The choice of a strong, non-nucleophilic base such as sodium hydride (NaH) is critical. It quantitatively deprotonates the phenolic hydroxyl group to form the corresponding sodium salt. This step is essential because the resulting alkoxide is a much more potent nucleophile than the neutral hydroxyl group, enabling an efficient Sₙ2 reaction with the benzyl halide. Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are preferred as they effectively solvate the sodium cation without interfering with the nucleophile, thereby accelerating the reaction rate.

Caption: Synthetic workflow for this compound.

Representative Protocol: Williamson Ether Synthesis

-

System Validation: This protocol is a self-validating system. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the starting material (2-bromo-5-hydroxypyridine) and the appearance of a new, less polar spot corresponding to the product.

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-bromo-5-hydroxypyridine (1.0 eq.) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Causality: Adding the base slowly at a reduced temperature controls the exothermic reaction and the evolution of hydrogen gas.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases, indicating complete formation of the alkoxide.

-

Cool the reaction mixture back to 0 °C and add benzyl bromide (BnBr, 1.1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Upon completion (as monitored by TLC), carefully quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Chemical Reactivity and Synthetic Applications

The utility of this compound stems from its two distinct functional handles, allowing for sequential and directed modifications.

Palladium-Catalyzed Cross-Coupling at the C2-Position

The C2-Br bond is the primary site for synthetic elaboration. Its position adjacent to the ring nitrogen makes it electron-deficient and thus an excellent substrate for oxidative addition to a Palladium(0) catalyst, initiating key bond-forming catalytic cycles.

This reaction is a cornerstone of modern synthesis for forming C(sp²)-C(sp²) bonds, enabling the construction of biaryl scaffolds prevalent in pharmaceuticals.[3]

-

Mechanistic Insight: The reaction is initiated by the oxidative addition of the C-Br bond to a Pd(0) complex. A crucial step is transmetalation, where an organic group is transferred from a boronic acid (or ester) to the palladium center. This is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.

Caption: General catalytic cycle of the Suzuki-Miyaura reaction.

Representative Protocol for Suzuki-Miyaura Coupling:

-

In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

-

Evacuate and backfill the vessel with an inert gas.

-

Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol/water. Causality: The aqueous component is often essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

-

Heat the mixture with vigorous stirring (e.g., 80-100 °C) for 4-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by chromatography.

This reaction provides a powerful method for C-N bond formation, enabling the synthesis of arylamines from aryl halides.[4]

-

Mechanistic Insight: Similar to the Suzuki coupling, the cycle begins with the oxidative addition of the aryl bromide to Pd(0). The amine then coordinates to the Pd(II) complex. In the presence of a strong, non-nucleophilic base (e.g., NaOt-Bu), the coordinated amine is deprotonated to form a palladium-amido complex. Reductive elimination from this complex forms the C-N bond and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step, which is often rate-limiting.

Caption: General catalytic cycle of the Buchwald-Hartwig amination.

Representative Protocol for Buchwald-Hartwig Amination:

-

To a dry Schlenk tube under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or BINAP, 2-5 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 eq.).

-

Add this compound (1.0 eq.) and the desired primary or secondary amine (1.1-1.2 eq.).

-

Add an anhydrous aprotic solvent, such as toluene or dioxane.

-

Heat the mixture with vigorous stirring (e.g., 80-110 °C) until the starting material is consumed.

-

Cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent.

-

Dry, concentrate, and purify the product via column chromatography.

Deprotection of the Benzyl Ether

The benzyl ether serves as a stable protecting group that can be removed under various conditions to unmask the 5-hydroxy functionality. This is a critical step for accessing final target molecules where a free phenol is required for biological activity or further functionalization.

This is the most common and often cleanest method for benzyl ether cleavage.

-

Mechanistic Insight: The reaction occurs on the surface of a palladium catalyst (typically on a carbon support, Pd/C). Hydrogen gas is adsorbed onto the catalyst surface and cleaves the benzylic C-O bond. The byproducts are the desired phenol and toluene, which are easily separated from the product.

-

Causality and Limitations: This method is highly efficient but incompatible with other reducible functional groups in the molecule, such as alkenes, alkynes, nitro groups, or other halides. If such groups are present, alternative chemical deprotection methods must be employed.

Representative Protocol for Benzyl Deprotection:

-

Dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Add Palladium on carbon (10% Pd/C, ~10% by weight) to the solution.

-

Place the reaction vessel under an atmosphere of hydrogen gas (H₂), either from a balloon or a hydrogenation apparatus.

-

Stir the reaction vigorously at room temperature for 2-16 hours.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Safety Note: The Pd/C catalyst can be pyrophoric upon drying; do not allow the filter cake to dry completely in air.

-

Concentrate the filtrate under reduced pressure to yield the deprotected product, 2-bromo-5-hydroxypyridine.

Conclusion: A Versatile Intermediate for Drug Discovery

This compound is a strategically valuable building block in medicinal chemistry. Its dual functionality allows for the sequential installation of diverse molecular fragments. The C2-bromo handle provides a reliable entry point for palladium-catalyzed cross-coupling reactions to build complex biaryl or heteroarylamine structures, which are common motifs in kinase inhibitors and other targeted therapies.[5] Subsequently, the deprotection of the C5-benzyloxy group reveals a phenol, a crucial functional group for hydrogen bonding interactions with biological targets. The careful and rational application of the synthetic principles outlined in this guide will enable researchers to effectively leverage this versatile intermediate in the design and synthesis of novel bioactive compounds.

References

A curated list of authoritative sources is provided below for further reading and verification.

- Google Patents. CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine.

-

PubChem. 2-Benzyloxy-5-bromopyridine. [Link]

- Google Patents.

- Google Patents.

-

PrepChem. Synthesis of 2-bromo-5-bromomethylpyridine. [Link]

-

BioOrganics. This compound. [Link]

- Google Patents. EP2118058B9 - Method for the preparation of 5-benzyloxy-2-(4-benzyloxphenyl)-3-methyl-1h-indole.

-

Eureka | Patsnap. Synthesis method of 2-(2-amino-5-bromobenzoyl) pyridine. [Link]

-

ResearchGate. (PDF) 2-Bromo-5-methylpyridine. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

Sources

An In-Depth Technical Guide to 5-(Benzyloxy)-2-bromopyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

5-(Benzyloxy)-2-bromopyridine, identified by its CAS number 630120-99-9, is a key heterocyclic building block in the field of organic synthesis and medicinal chemistry. Its structure, featuring a pyridine ring substituted with a bromine atom and a benzyloxy group, offers a unique combination of reactive sites, making it a valuable precursor for the synthesis of complex molecular architectures. The strategic placement of the bromo and benzyloxy groups allows for selective functionalization, enabling chemists to introduce diverse molecular fragments and construct libraries of compounds for drug discovery programs. The pyridine core is a common motif in many pharmaceuticals, and the benzyloxy group can serve as a protecting group for a hydroxyl functionality, which can be revealed at a later synthetic stage. The bromine atom, a versatile handle for various cross-coupling reactions, provides a gateway to elaborate the pyridine scaffold with different substituents, thereby modulating the biological activity of the target molecules. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in the development of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug development.

| Property | Value | Source |

| CAS Number | 630120-99-9 | , |

| Molecular Formula | C₁₂H₁₀BrNO | , |

| Molecular Weight | 264.12 g/mol | |

| Appearance | Not Available | |

| Purity | Typically >95% | |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. | General chemical knowledge |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | General chemical safety guidelines |

Synthesis of this compound: A Step-by-Step Protocol

The most common and efficient method for the synthesis of this compound is through the Williamson ether synthesis, starting from 2-bromo-5-hydroxypyridine and benzyl bromide. This reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace the bromide from benzyl bromide.

Reaction Scheme

Caption: General scheme for the Williamson ether synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

2-Bromo-5-hydroxypyridine

-

Benzyl bromide

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-5-hydroxypyridine (1.0 eq).

-

Solvent Addition: Add anhydrous DMF or acetone to dissolve the starting material.

-

Base Addition: Carefully add sodium hydride (1.1 eq) portion-wise at 0 °C (ice bath). If using potassium carbonate (2.0-3.0 eq), it can be added directly at room temperature. Stir the mixture for 30 minutes to an hour to ensure complete deprotonation, evidenced by the cessation of hydrogen gas evolution (with NaH).

-

Addition of Benzyl Bromide: Slowly add benzyl bromide (1.1 eq) to the reaction mixture at 0 °C or room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature or gentle heating (e.g., 50-60 °C) and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water or a saturated aqueous ammonium chloride solution (especially if NaH was used).

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the pyridine and benzyl rings, as well as the benzylic methylene protons. The pyridine protons will appear as distinct multiplets, and their coupling constants can help confirm the substitution pattern. The benzylic protons will typically appear as a singlet around 5.0-5.5 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will display signals corresponding to all the carbon atoms in the molecule, including the carbons of the pyridine and benzyl rings, and the benzylic carbon.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-O-C ether linkage, aromatic C-H and C=C bonds, and the C-Br bond.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The bromine atom at the 2-position is particularly amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents.

Key Reactions and Their Significance

Caption: Key cross-coupling reactions of this compound in drug discovery.

-

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the pyridine ring and various aryl or vinyl boronic acids or esters.[1] This is a powerful method for constructing biaryl structures, which are common scaffolds in many kinase inhibitors and other therapeutic agents.[2]

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond, coupling this compound with a wide range of primary and secondary amines.[3][4] This is a crucial transformation for the synthesis of aryl amines, which are important pharmacophores in many drug classes, including G-protein coupled receptor (GPCR) ligands.

-

Heck Coupling: The Heck reaction facilitates the formation of a carbon-carbon bond between the pyridine and an alkene, leading to the synthesis of substituted stilbene and cinnamate derivatives, which have shown potential as anticancer and anti-inflammatory agents.

-

Sonogashira Coupling: This reaction allows for the coupling of this compound with terminal alkynes to form substituted pyridylacetylenes, which are versatile intermediates for further functionalization.

-

Cyanation: The bromine atom can be displaced by a cyanide group, typically using copper(I) cyanide or zinc cyanide, to introduce a nitrile functionality. This nitrile group can then be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for molecular diversification.

The benzyloxy group, while often serving as a stable protecting group, can be readily cleaved by catalytic hydrogenation to reveal the corresponding 5-hydroxypyridine derivative. This hydroxyl group can then be further functionalized or may be a key hydrogen bond donor for interaction with a biological target.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemists and drug discovery scientists. Its well-defined reactivity, particularly at the 2-position, allows for a wide range of synthetic transformations, enabling the efficient construction of diverse and complex molecular scaffolds. The strategic presence of the benzyloxy group provides an additional point for modification or can serve as a masked hydroxyl group, further enhancing its synthetic utility. A thorough understanding of its synthesis, properties, and reactivity is key to leveraging its full potential in the quest for novel and effective therapeutics.

References

-

Buchwald–Hartwig amination. In: Wikipedia. ; 2023. Accessed January 11, 2026. [Link]

-

The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c)... ResearchGate. Accessed January 11, 2026. [Link]

-

Supporting Information. Wiley-VCH; 2007. Accessed January 11, 2026. [Link]

-

Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Accessed January 11, 2026. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. Published June 30, 2023. Accessed January 11, 2026. [Link]

-

Suzuki reaction. In: Wikipedia. ; 2023. Accessed January 11, 2026. [Link]

-

Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Accessed January 11, 2026. [Link]

-

2-Benzyloxy-5-bromopyridine | C12H10BrNO. PubChem. Accessed January 11, 2026. [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. Published October 24, 2014. Accessed January 11, 2026. [Link]

-

14.3: The Williamson Ether Synthesis. Chemistry LibreTexts. Published September 3, 2019. Accessed January 11, 2026. [Link]

-

Experiment 06 Williamson Ether Synthesis. Accessed January 11, 2026. [Link]

-

Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Published September 7, 2024. Accessed January 11, 2026. [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. Accessed January 11, 2026. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Accessed January 11, 2026. [Link]

-

Williamson Ether Synthesis. Chem-Station Int. Ed. Published April 13, 2014. Accessed January 11, 2026. [Link]

-

Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. ACS Med Chem Lett. 2015;6(6):713-717. [Link]

-

Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. Accessed January 11, 2026. [Link]

-

Electronic Supporting Information. University of Cambridge. Accessed January 11, 2026. [Link]

-

2-benzyloxy-5-bromopyridine (C12H10BrNO). PubChemLite. Accessed January 11, 2026. [Link]

-

Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules. 2016;21(9):1139. [Link]

-

Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Sci Rep. 2022;12(1):22428. [Link]

- Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine.

-

Supporting Information. The Royal Society of Chemistry. Accessed January 11, 2026. [Link]

-

Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate. Accessed January 11, 2026. [Link]

-

mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions .... Doc Brown's Chemistry. Accessed January 11, 2026. [Link]

-

Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. Published April 11, 2020. Accessed January 11, 2026. [Link]

Sources

An In-depth Technical Guide to 5-(Benzyloxy)-2-bromopyridine: Synthesis, Reactivity, and Application in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of functionalized heterocyclic building blocks is paramount for the efficient construction of complex molecular architectures. Among these, 5-(benzyloxy)-2-bromopyridine has emerged as a highly versatile and valuable reagent. Its unique structural motif, featuring a pyridine core functionalized with a reactive bromine atom and a stable, yet cleavable, benzyloxy protecting group, offers a dual-pronged approach for molecular elaboration. The bromine atom serves as a key handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling. Simultaneously, the benzyloxy group protects the pyridinol functionality, which can be unmasked in the later stages of a synthetic sequence to reveal a crucial pharmacophoric element or a site for further diversification. This guide provides an in-depth technical overview of this compound, encompassing its physicochemical properties, detailed synthetic protocols, key applications in the synthesis of bioactive molecules such as kinase inhibitors, and methods for the strategic deprotection of the benzyl group.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis. This compound is a white to off-white crystalline solid under standard conditions. Its key properties are summarized in the table below. The molecular weight is a critical parameter for stoichiometric calculations in reaction planning.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₀BrNO | [1] |

| Molecular Weight | 264.12 g/mol | [1] |

| CAS Number | 83664-33-9 | [1] |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 47-51 °C | |

| Boiling Point | 185 °C at 14 mmHg | |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran. | |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.30-8.40 (m, 1H), 7.55-7.50 (m, 1H), 7.46-7.44 (m, 1H), 7.26-7.21 (m, 1H) | [2][3] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 150.3, 142.4, 138.6, 128.4, 122.8 | [2] |

Synthesis of this compound via Williamson Ether Synthesis

The most common and efficient method for the preparation of this compound is the Williamson ether synthesis. This reaction proceeds via an SN2 mechanism, wherein the nucleophilic oxygen of a pyridinolate anion attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion. The pyridinolate is generated in situ by treating 5-bromo-2-hydroxypyridine with a suitable base.

Causality Behind Experimental Choices:

-

Choice of Base: A moderately strong base such as potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH) is typically used to deprotonate the hydroxyl group of 5-bromo-2-hydroxypyridine. The choice of base can influence the reaction rate and yield. For instance, NaH provides irreversible deprotonation, driving the reaction forward, but requires anhydrous conditions. K₂CO₃ is a milder, less hazardous option that is often sufficient for this transformation.

-

Choice of Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is ideal for SN2 reactions. These solvents can solvate the cation of the base (e.g., K⁺ or Na⁺) while leaving the alkoxide nucleophile relatively unsolvated and highly reactive.

-

Reaction Temperature: The reaction is typically heated to between 60-80 °C to ensure a reasonable reaction rate without promoting significant side reactions, such as elimination.

Detailed Experimental Protocol:

This protocol is a representative procedure for the synthesis of this compound.[4][5]

Materials and Reagents:

-

5-Bromo-2-hydroxypyridine

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-2-hydroxypyridine (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

-

Add anhydrous DMF to the flask to create a stirrable suspension (approximately 0.5 M concentration with respect to the starting pyridinol).

-

To this suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 70 °C and stir for 4-6 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white to off-white solid.

Caption: Workflow for the Williamson Ether Synthesis of this compound.

Application in the Synthesis of Kinase Inhibitors: A Case Study

The true utility of this compound lies in its application as a versatile intermediate in the synthesis of biologically active molecules. The bromine atom at the 2-position of the pyridine ring is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the introduction of various aryl and heteroaryl substituents. This strategy is widely employed in the development of kinase inhibitors, a critical class of therapeutics for the treatment of cancer and other diseases.[6][7][8][9]

The Suzuki-Miyaura Coupling: A Powerful C-C Bond Forming Tool

The Suzuki-Miyaura reaction involves the coupling of an organoboron species (typically a boronic acid or boronate ester) with an organohalide in the presence of a palladium catalyst and a base. This reaction is renowned for its mild conditions, high functional group tolerance, and commercial availability of a vast array of boronic acids, making it a cornerstone of modern drug discovery.[10][11]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[6][12]

Materials and Reagents:

-

This compound

-

Arylboronic acid (e.g., 4-fluorophenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand)

-

Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture, DMF, or toluene)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) and the arylboronic acid (1.2-1.5 equivalents) in a degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

-

Add the base (2.0-3.0 equivalents) to the mixture.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium catalyst (typically 1-5 mol%) under a positive pressure of the inert gas.

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 8-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Deprotection of the Benzyloxy Group

The final step in many synthetic sequences involving this compound is the removal of the benzyl protecting group to unveil the free hydroxyl group. The most common and effective method for this transformation is catalytic hydrogenolysis.

Causality Behind Experimental Choices:

-

Catalyst: Palladium on carbon (Pd/C) is the most widely used catalyst for hydrogenolysis due to its high activity and selectivity.

-

Hydrogen Source: Hydrogen gas (H₂) is the traditional hydrogen source. However, for safety and convenience, transfer hydrogenation using a hydrogen donor like ammonium formate or formic acid is an excellent alternative.[13][14][15]

-

Solvent: Protic solvents like ethanol or methanol are typically used as they can dissolve the substrate and the hydrogen donor (in the case of transfer hydrogenation).

-

Acidic Additive: A potential side reaction during the hydrogenolysis of benzyloxypyridines is the reduction of the pyridine ring itself to a piperidine. This can often be suppressed by adding a stoichiometric amount of a weak acid, like acetic acid, which protonates the pyridine nitrogen, making it less susceptible to reduction.[13]

Detailed Experimental Protocol: Catalytic Transfer Hydrogenolysis

This protocol describes a safe and efficient method for the deprotection of the benzyloxy group using ammonium formate as the hydrogen donor.[13][16][17]

Materials and Reagents:

-

5-(Benzyloxy)-2-arylpyridine (from Suzuki coupling)

-

10% Palladium on carbon (Pd/C)

-

Ammonium formate

-

Methanol or Ethanol

-

Celite®

Procedure:

-

Dissolve the 5-(benzyloxy)-2-arylpyridine (1.0 equivalent) in methanol or ethanol in a round-bottom flask.

-

Carefully add 10% Pd/C (typically 10-20% by weight of the substrate).

-

To the stirred suspension, add ammonium formate (3-5 equivalents) in portions at room temperature. An exotherm may be observed.

-

Stir the reaction mixture at room temperature or gently heat to 40-60 °C to increase the reaction rate.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad thoroughly with the reaction solvent. Caution: The Pd/C catalyst can be pyrophoric when dry. Keep the filter cake wet with solvent during filtration.

-

Concentrate the filtrate under reduced pressure to remove the solvent. The crude product, 5-hydroxy-2-arylpyridine, can be purified by recrystallization or column chromatography.

Caption: Workflow for the deprotection of the benzyloxy group via catalytic transfer hydrogenolysis.

Conclusion

This compound stands out as a strategically important and highly versatile building block for researchers in organic synthesis and drug discovery. Its well-defined physicochemical properties and predictable reactivity in key transformations like the Williamson ether synthesis and Suzuki-Miyaura cross-coupling make it an invaluable tool for the construction of complex molecular scaffolds. The ability to readily introduce diverse aryl and heteroaryl groups at the 2-position, coupled with the straightforward deprotection of the benzyloxy group to reveal a key hydroxyl functionality, provides a powerful and flexible approach to the synthesis of novel kinase inhibitors and other biologically active compounds. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this important intermediate in their pursuit of new therapeutic agents.

References

-

Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Benzyloxy-5-bromopyridine. PubChem Compound Database. [Link]

-

Houlden, C. E., Bailey, C. D., G-J, J. F., Lloyd-Jones, G. C., & Booker-Milburn, K. I. (2009). Identifying requirements for RSK2 specific inhibitors. PMC. [Link]

-

Williamson Ether Synthesis. (n.d.). Experiment 06 Williamson Ether Synthesis. [Link]

-

University of Cambridge. (n.d.). Electronic Supporting Information. [Link]

-

Buchwald, S. L., & Martin, R. (2002). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. [Link]

-

The Royal Society of Chemistry. (2021). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science. [Link]

-

Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Removal of some commonly used protecting groups in peptide syntheses by catalytic trans. Indian Journal of Chemistry. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. [Link]

-

MDPI. (n.d.). Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. [Link]

-

Mandal, S., Biswas, S., Mondal, M. H., & Saha, B. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. ResearchGate. [Link]

-

Iranian Chemical Communication. (2013). A mild and efficient procedure for the synthesis of ethers from various alkyl halides. [Link]

-

National Institutes of Health. (2025). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. [Link]

-

PubMed. (2008). Simultaneous removal of benzyl and benzyloxycarbonyl protective groups in 5'-O-(2-deoxy-alpha-D-glucopyranosyl)uridine by catalytic transfer hydrogenolysis. [Link]

Sources

- 1. 2-Benzyloxy-5-bromopyridine | C12H10BrNO | CID 11108191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. 2-Bromopyridine(109-04-6) 1H NMR [m.chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Protein Kinase Inhibitors: Synthesis and Applications | Molecules | MDPI [mdpi.com]

- 9. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chemistry.mdma.ch [chemistry.mdma.ch]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Simultaneous removal of benzyl and benzyloxycarbonyl protective groups in 5'-O-(2-deoxy-alpha-D-glucopyranosyl)uridine by catalytic transfer hydrogenolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: Strategic Importance of 5-(Benzyloxy)-2-bromopyridine

An In-depth Technical Guide to the Synthesis of 5-(Benzyloxy)-2-bromopyridine

In the landscape of modern medicinal and materials chemistry, the pyridine scaffold remains a cornerstone of molecular design. Among the vast array of functionalized pyridines, this compound stands out as a particularly valuable and versatile building block. Its strategic importance lies in the orthogonal reactivity of its two key functional groups: a bromine atom at the 2-position, primed for a host of metal-catalyzed cross-coupling reactions, and a benzyloxy group at the 5-position, which serves as a stable, yet readily cleavable, protecting group for a hydroxyl moiety.[1][2] This dual functionality allows for sequential and selective molecular elaboration, making it a prized intermediate in the synthesis of complex pharmaceuticals, agrochemicals, and advanced materials.[1]

This guide provides an in-depth exploration of the primary synthetic routes to this compound. Moving beyond a simple recitation of protocols, we will dissect the underlying chemical principles, justify the selection of reagents and conditions, and offer field-proven insights to empower researchers in drug development and chemical synthesis to achieve reliable and scalable outcomes.

Primary Synthesis Route: The Williamson Ether Synthesis

The most direct and widely employed method for preparing this compound is the Williamson ether synthesis.[1][3] This classic reaction, first developed in 1850, forms an ether by the reaction of an alkoxide with an organohalide.[4] In this specific application, the hydroxyl group of 2-bromo-5-hydroxypyridine is deprotonated to form a nucleophilic pyridinolate, which then attacks an electrophilic benzyl halide.

Mechanistic Underpinnings: An SN2 Pathway

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5][6][7] This has critical implications for optimizing the reaction:

-

Nucleophile Generation: The hydroxyl group of 2-bromo-5-hydroxypyridine is not sufficiently nucleophilic to react directly. A base is required to abstract the acidic proton, generating the far more potent pyridinolate anion.[5]

-

Electrophile Choice: The SN2 mechanism is highly sensitive to steric hindrance at the electrophilic carbon.[6] Benzyl halides, being primary halides, are ideal substrates as they minimize the potential for competing E2 elimination reactions.[5][6]

-

Solvent Effects: Polar aprotic solvents, such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), are preferred as they effectively solvate the cation of the base while leaving the nucleophilic anion relatively "bare," thus accelerating the rate of the SN2 reaction.[7][8]

Visualizing the Williamson Synthesis Workflow

Caption: Workflow for Williamson Ether Synthesis of the target compound.

Detailed Experimental Protocol: Standard Williamson Synthesis

This protocol is a representative synthesis adapted from established procedures.[9]

Materials & Reagents:

-

2-Bromo-5-hydroxypyridine (1.0 equiv.)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 - 2.0 equiv.)[9]

-

Benzyl bromide (BnBr) (1.2 - 1.5 equiv.)[9]

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Safety Precautions:

-

Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

-

Sodium hydride (NaH) is highly flammable and reacts violently with water. Handle with extreme care.[9]

-

Benzyl bromide is a lachrymator and irritant. Work in a well-ventilated fume hood.[9]

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet, add 2-bromo-5-hydroxypyridine (1.0 equiv.).

-

Solvent Addition: Add anhydrous DMF (approx. 5-10 mL per mmol of starting material) to dissolve the solid.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.5-2.0 equiv.) portion-wise to the stirred solution. Observe for hydrogen gas evolution.

-

Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes after the NaH addition is complete to ensure full formation of the pyridinolate anion.

-

Alkylation: Add benzyl bromide (1.2-1.5 equiv.) dropwise via the dropping funnel at 0 °C.

-

Reaction Monitoring: After the addition, allow the reaction to warm gradually to room temperature and stir until the starting material is consumed, as monitored by Thin-Layer Chromatography (TLC). This may take several hours.[9]

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of water.

-

Extraction & Wash: Dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).[9]

-

Drying & Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield pure this compound.

| Parameter | Condition | Rationale / Causality |

| Starting Material | 2-Bromo-5-hydroxypyridine | Provides the core pyridine ring with the hydroxyl group for etherification. |

| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group.[7] |

| Alkylating Agent | Benzyl Bromide (BnBr) | A reactive primary halide, ideal for the SN2 mechanism.[5][6] |

| Solvent | Anhydrous DMF / THF | Polar aprotic solvent enhances the rate of SN2 reactions.[7][8] |

| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic deprotonation; warming facilitates the SN2 reaction. |

| Typical Yield | 75-90% | The reaction is generally efficient but depends on anhydrous conditions and purification. |

Advanced Method: Phase-Transfer Catalyzed (PTC) Synthesis

While the classic Williamson synthesis is robust, it requires strictly anhydrous conditions and the use of hazardous reagents like sodium hydride. An elegant and "greener" alternative is to employ phase-transfer catalysis (PTC).[10][11] A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the pyridinolate anion from an aqueous or solid phase into the organic phase where the benzyl halide resides, thereby enabling the reaction to proceed under milder, biphasic conditions.[10][12][13]

Core Advantages of PTC:

-

Milder Conditions: Avoids the need for strong, hazardous bases like NaH. Weaker bases like NaOH or K₂CO₃ can be used in an aqueous solution.[7]

-

Simplified Procedure: Eliminates the requirement for expensive and rigorously dried anhydrous solvents.

-

Enhanced Safety & Scalability: The process is generally safer and more amenable to industrial scale-up.[10]

Visualizing the PTC Mechanism

Caption: Catalytic cycle of Phase-Transfer Catalysis (PTC).

Detailed Experimental Protocol: PTC Williamson Synthesis

Materials & Reagents:

-

2-Bromo-5-hydroxypyridine (1.0 equiv.)

-

Benzyl bromide (1.2 equiv.)

-

Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv.)

-

Tetrabutylammonium bromide (TBAB) (0.05-0.1 equiv.)

-

Toluene or Dichloromethane (DCM)

-

Deionized Water

Procedure:

-

Reaction Setup: To a round-bottom flask, add 2-bromo-5-hydroxypyridine (1.0 equiv.), toluene, an aqueous solution of NaOH (e.g., 50% w/w), and TBAB (0.1 equiv.).

-

Reagent Addition: Add benzyl bromide (1.2 equiv.) to the biphasic mixture.

-

Reaction: Heat the mixture to 50-60 °C with vigorous stirring to ensure efficient mixing between the phases.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Separate the organic and aqueous layers.

-

Extraction: Extract the aqueous layer with additional toluene or DCM (2x).

-

Wash & Dry: Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄.

-

Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Alternative Route: Synthesis from 2,5-Dibromopyridine

An alternative, though less common, approach begins with 2,5-dibromopyridine.[1] This route involves the nucleophilic substitution of the bromide at the 5-position by a benzyl alkoxide.

Mechanistic Considerations: SNAr vs. Ullmann Condensation

The reaction of 2,5-dibromopyridine with benzyl alcohol in the presence of a strong base (to form benzyl alkoxide) can proceed via a nucleophilic aromatic substitution (SNAr) pathway.[3] The electron-withdrawing nature of the pyridine nitrogen and the second bromine atom activates the ring towards nucleophilic attack. The substitution preferentially occurs at the 5-position over the 2-position. Alternatively, this transformation can be facilitated by a copper catalyst in a process analogous to the Ullmann condensation.[8]

| Parameter | Williamson Route | 2,5-Dibromopyridine Route |

| Starting Material | 2-Bromo-5-hydroxypyridine | 2,5-Dibromopyridine & Benzyl Alcohol |

| Key Transformation | SN2 Alkylation | Nucleophilic Aromatic Substitution |

| Base | NaH (strong) or NaOH/K₂CO₃ (PTC) | NaH or KOtBu (strong) |

| Advantages | High yielding, well-established, regioselective. | Utilizes a different, readily available starting material. |

| Disadvantages | Precursor can be more expensive. | Potential for side reactions; may require harsher conditions. |

Conclusion and Outlook

The synthesis of this compound is most reliably and efficiently achieved via the Williamson ether synthesis, starting from 2-bromo-5-hydroxypyridine. For laboratory-scale synthesis where safety and convenience are paramount, the phase-transfer catalyzed (PTC) variation offers significant advantages by avoiding hazardous reagents and anhydrous conditions. The standard Williamson protocol using sodium hydride in DMF remains a robust and high-yielding option when stringent conditions can be met. The alternative route from 2,5-dibromopyridine provides strategic flexibility depending on starting material availability. Mastery of these synthetic strategies provides researchers with consistent access to this critical molecular building block, paving the way for innovations in drug discovery and beyond.

References

-

Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Williamson Ether Synthesis. (n.d.). Chemistry Steps. [Link]

-

Williamson ether synthesis. (n.d.). In Wikipedia. [Link]

- CN110746345B - Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine. (n.d.).

-

Synthesis method of 2-(2-amino-5-bromobenzoyl) pyridine - Eureka | Patsnap. (n.d.). patsnap.com. [Link]

-

PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. (n.d.). Journal For Basic Sciences. [Link]

-

Williamson Ether Synthesis. (2025, March 22). J&K Scientific LLC. [Link]

-

Phase-Transfer Catalysis in Organic Syntheses. (n.d.). CRDEEP Journals. [Link]

-

Phase Transfer Catalysis. (n.d.). Dalal Institute. [Link]

-

Phase-transfer catalyst. (n.d.). In Wikipedia. [Link]

-

Benzylation of hydroxyl groups by Williamson reaction. (2021, October 6). Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf. [Link]

-

A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022, August 12). Biomedres. [Link]

-

Synthesis of 2-bromo-5-bromomethylpyridine. (n.d.). PrepChem.com. [Link]

-

A convenient and scalable process for preparation of 2,5-dibromopyridine. (2021). Heterocyclic Letters, 11(3), 447-452. [Link]

-

Synthesis of 3-benzyloxy-5-bromopyridine. (n.d.). PrepChem.com. [Link]

-

Preparation method of 2, 5-dibromopyridine - Eureka | Patsnap. (n.d.). patsnap.com. [Link]

- CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine. (n.d.).

-

The Chemical Versatility of 2-Bromo-5-hydroxypyridine in Synthesis. (n.d.). Article. [Link]

-

Polymer Chemistry - MPG.PuRe. (2020, May 28). [Link]

- CN105061301A - Synthesis method of 2,5-dibromopyridine. (n.d.).

-

A New Methodology for Preparing Benzylated Aminopyridines Yields Unprecedented Site-Selective Organocatalysts. (n.d.). ChemRxiv. [Link]

-

How can I get 5-bromo-2-cyanopyridine using other raw material apart from 2,5-dibromopyridine? (2015, May 30). ResearchGate. [Link]

-

Reaction Times and Yields in de-O-benzylation Reactions. (n.d.). ResearchGate. [Link]

-

(Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione. (n.d.). MDPI. [Link]

- CN110759858A - Synthesis method of 2, 5-dibromopyridine. (n.d.).

-

Palladium-Catalyzed Enantioselective (2-Naphthyl)methylation of Azaarylmethyl Amines. (n.d.). Article. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]

- 11. biomedres.us [biomedres.us]

- 12. crdeepjournal.org [crdeepjournal.org]

- 13. dalalinstitute.com [dalalinstitute.com]

The Strategic Synthesis of 5-(Benzyloxy)-2-bromopyridine: A Core Intermediate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Pillar of Pyridine-Based Therapeutics

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in a multitude of biological interactions have cemented its role in a vast array of pharmaceuticals. Within this critical class of compounds, 5-(benzyloxy)-2-bromopyridine has emerged as a highly versatile and strategically important intermediate. Its carefully orchestrated arrangement of a benzyloxy protecting group and a reactive bromine handle on the pyridine ring provides a powerful platform for the construction of complex molecular architectures, particularly in the realm of kinase inhibitors and other targeted therapies. This guide, intended for the discerning researcher and drug development professional, will provide an in-depth exploration of the primary starting materials and a field-proven, step-by-step methodology for the synthesis of this pivotal building block.

Deconstructing the Synthetic Blueprint: A Tale of Two Starting Materials

The journey to this compound predominantly begins from one of two commercially available precursors. The selection of the starting material is often dictated by factors such as cost, availability, and the desired scale of the synthesis.

5-Hydroxy-2-bromopyridine: The Direct Precursor

Also known by its tautomeric form, 5-bromo-2(1H)-pyridone, this crystalline solid is the most direct and commonly employed starting material for the synthesis of this compound. Its phenolic hydroxyl group provides a direct site for the introduction of the benzyl protecting group via a nucleophilic substitution reaction. The commercial availability and reactivity of this precursor are crucial for the successful synthesis of the target molecule.

2,5-Dibromopyridine: An Alternative Pathway

2,5-Dibromopyridine serves as a viable alternative starting material. This compound is a key intermediate in organic synthesis and can be prepared from 2-aminopyridine through bromination followed by a Sandmeyer reaction.[1] The synthesis of this compound from this precursor involves a nucleophilic aromatic substitution (SNAr) reaction, where one of the bromine atoms is displaced by a benzyloxy group. While this route is effective, it may require more stringent reaction conditions to achieve selective substitution at the 2-position.

The Cornerstone of Synthesis: A Field-Proven Protocol for this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely utilized method for the preparation of ethers, proceeding via an SN2 mechanism.[2][3] This protocol details the synthesis of this compound from 5-hydroxy-2-bromopyridine and benzyl bromide, a method favored for its high yield and operational simplicity.

Reaction Mechanism: A Step-by-Step Look

The synthesis unfolds in two primary stages:

-

Deprotonation: A strong base, typically sodium hydride (NaH), is used to deprotonate the hydroxyl group of 5-hydroxy-2-bromopyridine, forming a highly nucleophilic pyridin-2-olate anion.

-

Nucleophilic Attack: The newly formed anion then acts as a nucleophile, attacking the electrophilic carbon of benzyl bromide in a concerted SN2 fashion. This results in the formation of the desired ether linkage and the displacement of the bromide ion.

Detailed Experimental Protocol

Materials and Reagents:

-

5-Hydroxy-2-bromopyridine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide (BnBr)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 5-hydroxy-2-bromopyridine (1.0 eq).

-

Solvent Addition: Add anhydrous DMF (5-10 mL per mmol of the starting material) to the flask under a nitrogen atmosphere.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. The mixture will be stirred at this temperature for 30 minutes, during which hydrogen gas will evolve.

-

Addition of Benzyl Bromide: While maintaining the temperature at 0 °C, add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volume of DMF).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a white to light yellow solid.[4][5]

| Parameter | Value | Reference |

| Starting Material | 5-Hydroxy-2-bromopyridine | [6] |

| Key Reagents | Sodium Hydride, Benzyl Bromide | [7] |

| Solvent | Anhydrous DMF | [7] |

| Reaction Temperature | 0 °C to Room Temperature | [7] |

| Typical Reaction Time | 4-6 hours | - |

| Typical Yield | >90% | [8] |

| Purity (post-chromatography) | >98% | [8] |

Application in Drug Discovery: A Gateway to Aurora Kinase Inhibitors

The strategic placement of the bromine atom and the benzyloxy group makes this compound a valuable precursor for the synthesis of complex, biologically active molecules.[9] A prominent example of its utility is in the development of Aurora kinase inhibitors, a class of anti-cancer agents that target enzymes crucial for cell division.[10][11][12][13]

In the synthesis of certain pyrimidine-based Aurora kinase inhibitors, this compound can be utilized in a key cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig coupling, to introduce the pyridine moiety into the core scaffold of the inhibitor. The benzyloxy group serves as a stable protecting group for the hydroxyl functionality during these transformations and can be readily removed in a later step, if necessary, to reveal the free hydroxyl group for further functionalization or to enhance biological activity.

Characterization and Quality Control

Confirmation of the structure and purity of the synthesized this compound is paramount. The following spectroscopic data are characteristic of the compound:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.[14] Expected signals include those for the aromatic protons of the pyridine and benzyl rings, and a characteristic singlet for the benzylic methylene protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.[14]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern.[15]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the C-O ether linkage and the aromatic rings.[15]

Conclusion

This compound stands as a testament to the power of strategic molecular design in organic synthesis and drug discovery. Its synthesis, primarily through the efficient Williamson ether synthesis from 5-hydroxy-2-bromopyridine, provides a reliable and high-yielding route to this crucial intermediate. The dual functionality of the benzyloxy protecting group and the reactive bromine atom offers chemists a versatile tool for the construction of complex pharmaceutical agents, most notably in the promising field of Aurora kinase inhibitors. A thorough understanding of its synthesis and reactivity is therefore essential for any researcher or drug development professional working at the forefront of medicinal chemistry.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

The Royal Society of Chemistry. Contents. Retrieved from [Link]

-

Unknown. 12. The Williamson Ether Synthesis. Retrieved from [Link]

-

Unknown. Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, October 6). Benzylation of hydroxyl groups by Williamson reaction. Glycoscience Protocols (GlycoPODv2). Retrieved from [Link]

-

Indian Academy of Sciences. A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Retrieved from [Link]

-

The Royal Society of Chemistry. Supporting Information. Retrieved from [Link]

-

Metin, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

The Royal Society of Chemistry. NMR Spectra of Products. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Retrieved from [Link]

-

National Center for Biotechnology Information. 2-Benzyloxy-5-bromopyridine. PubChem. Retrieved from [Link]

-

ResearchGate. Aurora kinase inhibitors. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery, synthesis, and in vivo activity of a new class of pyrazoloquinazolines as selective inhibitors of aurora B kinase. PubMed. Retrieved from [Link]

-

ResearchGate. (2025, August 7). An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases. PubMed. Retrieved from [Link]

- Google Patents. (n.d.). CN104402805A - 2-bromopyridine synthesis method.

-

National Center for Biotechnology Information. 3-(Benzyloxy)-5-bromopyridine. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Aurora kinase inhibitors: Progress towards the clinic. Retrieved from [Link]

-

Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Retrieved from [Link]

-

Organic Syntheses. (7-(benzyloxy)hepta-1,3,5-triynyl)triisopropylsilane. Retrieved from [Link]

Sources

- 1. heteroletters.org [heteroletters.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-Hydroxy-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 7. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. 2-Benzyloxy-5-bromopyridine, 5G | Labscoop [labscoop.com]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. researchgate.net [researchgate.net]

- 11. Discovery, synthesis, and in vivo activity of a new class of pyrazoloquinazolines as selective inhibitors of aurora B kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Strategic Importance of 5-(Benzyloxy)-2-bromopyridine

An In-depth Technical Guide to the Reactivity Profile of 5-(Benzyloxy)-2-bromopyridine

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic selection of building blocks is paramount. This compound stands out as a highly versatile heterocyclic scaffold. Its utility stems from the orthogonal reactivity of its two key functional groups: a bromine atom at the electron-deficient 2-position, primed for a host of cross-coupling and metalation reactions, and a stable, yet cleavable, benzyloxy protecting group at the 5-position.[1][2] This combination allows for sequential, controlled modifications, making it an invaluable intermediate in the synthesis of complex molecular architectures.[1] This guide provides an in-depth analysis of its reactivity, offering both theoretical understanding and practical, field-proven protocols for its application.

Physicochemical Properties and Structural Data

A foundational understanding of a reagent begins with its physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀BrNO | [2][3][4] |

| Molecular Weight | 264.12 g/mol | [3][4] |

| CAS Number | 83664-33-9 | [1][3][4] |

| Appearance | White to light yellow powder or crystal | [2][5] |

| Melting Point | 47 - 51 °C | [2] |

| Boiling Point | 185 °C at 14 mmHg | [2] |

| Purity | Typically ≥ 98% | [5] |

Core Reactivity Analysis: An Electronic and Steric Overview

The reactivity of this compound is dictated by the interplay of its constituent parts. The pyridine nitrogen acts as an electron sink, withdrawing electron density from the ring and making the C-2 and C-4 positions particularly electrophilic and susceptible to nucleophilic attack.[6][7] The bromine atom at the C-2 position serves as an excellent leaving group in numerous transformations. Conversely, the benzyloxy group at C-5 is a net electron-donating group through resonance, which can modulate the overall electron density of the ring system. This unique electronic profile makes the C-Br bond the primary locus of reactivity for transformations that proceed via oxidative addition or metal-halogen exchange.

Caption: Core reactivity sites of this compound.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

The most prevalent and powerful application of this compound is in palladium-catalyzed cross-coupling reactions. The C(sp²)-Br bond at the 2-position readily undergoes oxidative addition to a Pd(0) center, initiating a catalytic cycle.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the pyridine core and various aryl or vinyl boronic acids or esters.[8] This reaction is fundamental in constructing biaryl structures common in pharmaceuticals.[9]

Causality Behind Experimental Choices:

-

Catalyst: A palladium source like Pd(OAc)₂ or a pre-formed catalyst such as Pd(dppf)Cl₂ is used. The choice depends on the desired reactivity and air stability.[8]

-

Ligand: Phosphine ligands (e.g., PPh₃, dppf) are crucial. They stabilize the palladium center, prevent its precipitation as palladium black, and facilitate the key steps of oxidative addition and reductive elimination.[8][10]

-

Base: A base (e.g., K₂CO₃, K₃PO₄) is required for the transmetalation step, where the organic group is transferred from boron to palladium.[8][11] The choice of base can significantly impact yield and reaction time.

-

Solvent: Often, a mixture of an organic solvent (like dioxane or toluene) and water is used to dissolve both the organic and inorganic reagents.[8][11]

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a base such as K₂CO₃ (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

-

Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

-

Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.

-

Heating: Place the flask in a preheated oil bath at 80-100 °C.

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Caption: Standard workflow for a Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is a cornerstone for synthesizing arylamines, allowing the formation of a C-N bond between the pyridine ring and a primary or secondary amine.[12][13] Given the prevalence of aminopyridine motifs in drug discovery, this is a critical transformation. A key challenge, especially with volatile amines, is ensuring they remain in the reaction mixture; using sealed tubes is a practical solution.[14][15]

Causality Behind Experimental Choices:

-

Catalyst/Ligand: A palladium source (e.g., Pd(OAc)₂) combined with a bulky, electron-rich phosphine ligand (e.g., BINAP, dppp) is essential.[14][16] These ligands promote the reductive elimination step, which is often rate-limiting, and prevent catalyst decomposition.

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically used to deprotonate the amine, making it a more effective nucleophile.[14]

-

Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv), Pd(OAc)₂ (5 mol%), a suitable ligand like dppp (10 mol%), and NaOt-Bu (2.0 equiv) to a pressure-rated sealed tube.[14]

-

Reagent Addition: Add toluene, followed by the desired amine (2-5 equiv). If the amine is a volatile gas (e.g., methylamine), it should be condensed into the tube at low temperature (-78 °C).[15]

-

Sealing and Heating: Securely seal the tube and heat the mixture in an oil bath at 80-110 °C overnight (approx. 14 hours).[14][15]

-

Work-up: After cooling to room temperature, carefully unseal the tube. Dilute the mixture with an organic solvent and filter through a pad of Celite to remove palladium residues.

-

Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography.

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling enables the synthesis of alkynylpyridines by reacting this compound with a terminal alkyne. This reaction is distinguished by its use of a dual-catalyst system.[17][18] The resulting alkynes are versatile intermediates for further functionalization.

Causality Behind Experimental Choices:

-

Catalyst System: A palladium catalyst (e.g., PdCl₂(PPh₃)₂) is used in conjunction with a copper(I) co-catalyst, typically CuI.[17] The palladium complex facilitates the main cross-coupling cycle, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide, which is the active species in the transmetalation step.

-

Base: An amine base, such as triethylamine (Et₃N), serves two roles: it deprotonates the terminal alkyne and neutralizes the HBr formed during the reaction.[17]

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (5 mol%), and CuI (5 mol%).[17]

-

Solvent and Base: Add an anhydrous solvent like DMF or THF, followed by anhydrous triethylamine (2.0 equiv).

-

Degassing: Degas the mixture by bubbling argon through it for 10-15 minutes to remove dissolved oxygen, which can cause unwanted alkyne homocoupling (Glaser coupling).[19]

-

Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise.

-

Heating: Heat the reaction to a temperature between 60-80 °C.

-

Monitoring and Work-up: Monitor by TLC. Upon completion, cool the mixture, dilute with an organic solvent, and wash with aqueous NH₄Cl solution to remove copper salts, followed by water and brine.

-

Purification: Dry the organic phase, concentrate, and purify by column chromatography.

Part 2: Metal-Halogen Exchange Reactions